Kinase Binding Geometry: Meta vs. Para Linker
The target compound (CAS 1311280-40-6), bearing a 1,3-disubstituted (meta) phenyl linker, is structurally distinct from its most immediate analog, the para-substituted isomer 1-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea (CAS 1311279-20-5) . This regioisomeric difference is non-trivial: in the class of pyridinyl-phenyl ureas, the position of the phenyl bridge attachment has been shown to modulate the dihedral angle between the pyridine and the terminal urea group, altering the depth of hinge-region occupancy in kinases such as p38α and BCR-ABL [1][2]. The para isomer has been reported to exhibit an in vitro IC50 of 12.5 µM against MCF-7 breast adenocarcinoma cells, while the meta isomer, owing to its distinct geometry, is predicted to display a divergent cellular potency profile, though direct comparative data remain unpublished [1][2]. Both regioisomers are structurally related to the urea derivatives of STI571 (imatinib), where a dimethylamino-aniline derivative inhibited c-Abl transphosphorylation with an IC50 of 56 nM, underscoring the kinase-targeting potential of this chemotype [2].
| Evidence Dimension | Regioisomeric identity and projected kinase hinge-binding geometry |
|---|---|
| Target Compound Data | Meta-substituted phenyl bridge (1,3-disubstitution); CAS 1311280-40-6 |
| Comparator Or Baseline | Para-substituted isomer: 1-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea (CAS 1311279-20-5); 1,4-disubstitution |
| Quantified Difference | Meta vs. para substitution alters the N–N distance between the pyridine dimethylamino group and the urea NH by an estimated >1.5 Å (class-level inference from pyridinyl-phenyl urea crystal structures) |
| Conditions | Structural comparison based on 2D topology; kinase binding geometry inferred from co-crystal structures of related pyridinyl-phenyl ureas with p38α and ABL1 |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, selecting the correct regioisomer is essential because even a single-atom shift in linker attachment can redirect inhibitor selectivity across the kinome, making the meta isomer an irreplaceable tool for exploring target space inaccessible to the para analog.
- [1] Al-Sanea, M. M. et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules 2018, 23, 297. View Source
- [2] Manley, P. W. et al. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorg. Med. Chem. Lett. 2004, 14, 3107–3111. View Source
